3-Methyl-3,10-dihydropyrrolo[3,2-a]carbazole
Description
Properties
Molecular Formula |
C15H12N2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-methyl-10H-pyrrolo[3,2-a]carbazole |
InChI |
InChI=1S/C15H12N2/c1-17-9-8-12-14(17)7-6-11-10-4-2-3-5-13(10)16-15(11)12/h2-9,16H,1H3 |
InChI Key |
DXZRVLJBINZGHR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC3=C2NC4=CC=CC=C34 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3,10-dihydropyrrolo[3,2-a]carbazole typically involves the reduction of methyl pyrrolo carbazole carboxylate. This process can be achieved through various methods, including catalytic hydrogenation or chemical reduction using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3,10-dihydropyrrolo[3,2-a]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or chemical reducing agents like LiAlH4.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, LiAlH4, NaBH4 under inert atmosphere.
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3), alkylating agents (e.g., alkyl halides) under various conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
3-Methyl-3,10-dihydropyrrolo[3,2-a]carbazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-Methyl-3,10-dihydropyrrolo[3,2-a]carbazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis, cell proliferation, and inflammation. The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Carbazole alkaloids are classified based on their fused ring systems (e.g., pyrano, pyrrolo, or indolo derivatives) and substitution patterns. Below is a detailed comparison of 3-methyl-3,10-dihydropyrrolo[3,2-a]carbazole with structurally related compounds:
Key Differences and Implications:
Ring System and Saturation: Pyrano[3,2-a]carbazoles (e.g., girinimbine) feature a fused pyran ring, contributing to their planar geometry and bioactivity . In contrast, this compound has a partially saturated pyrrolo ring, which may reduce planarity and alter pharmacokinetic properties.
Synthetic Complexity: Pyrano[3,2-a]carbazoles are often synthesized via terpenoid annulation or Buchwald–Hartwig coupling , whereas pyrrolo derivatives may require regioselective hydrogenation or alternative cyclization strategies.
Biological Activity: Pyrano[3,2-a]carbazoles like mahanimbine show cytotoxicity against cancer cell lines (e.g., IC₅₀ values in the μM range) . The biological profile of this compound remains underexplored but could differ due to reduced aromaticity.
Substituent Effects: The 3-methyl group in the target compound may sterically hinder interactions with biological targets compared to pyrano derivatives’ oxygenated substituents (e.g., methoxy or formyl groups in clausenalansine A) .
Biological Activity
3-Methyl-3,10-dihydropyrrolo[3,2-a]carbazole is a complex organic compound that has garnered attention due to its promising biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores its biological activity, mechanism of action, synthesis methods, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C15H14N2. Its unique structure combines a pyrrole and a carbazole moiety, which contributes to its distinct chemical reactivity and biological properties. The methyl group at the third position of the pyrrole ring enhances its biological activity by influencing its interactions with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit various protein kinases, including Pim-1 kinase, which plays a critical role in cancer cell proliferation and survival. The compound's ability to interfere with cellular signaling pathways suggests its potential as a therapeutic agent against multiple cancer types.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (nM) | Reference |
|---|---|---|
| Human kidney adenocarcinoma | 2.5 | |
| Pancreas carcinoma (Panc1) | TBD | |
| Lung carcinoma (Calu1) | TBD | |
| Human colon carcinoma (HCT116) | TBD |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Its effectiveness in inhibiting bacterial growth positions it as a potential candidate for developing new antimicrobial agents.
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (mg/mL) |
|---|---|---|
| Compound A | E. coli | 0.25 |
| Compound B | S. aureus | 0.5 |
| Compound C | P. aeruginosa | 1 |
The mechanism through which this compound exerts its biological effects involves binding to specific protein kinases and modulating signaling pathways critical for cell survival and proliferation. Computational studies have elucidated its binding affinity and docking profiles with various proteins, providing insights into its potential therapeutic roles.
Synthesis Methods
The synthesis of this compound can be achieved through several methods involving multicomponent reactions or cyclization processes. These synthetic routes are crucial for producing the compound in sufficient quantities for biological testing and potential therapeutic applications.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. These include:
Table 3: Comparison of Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Pyrrolo[2,3-a]carbazole | Pyrrole fused with carbazole | Diverse biological activities |
| Indolo[2,3-a]carbazole | Indole fused with carbazole | Neuroprotective effects |
| Carbazole | Simple carbazole | Used in organic electronics |
The unique methyl substitution pattern in this compound enhances its electronic properties compared to these similar compounds.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 3-Methyl-3,10-dihydropyrrolo[3,2-a]carbazole and related carbazole derivatives?
The synthesis typically involves palladium-catalyzed cross-coupling reactions to construct the carbazole core, followed by annulation with C5 or C10 building blocks. For example, 2-hydroxy-6-methylcarbazole serves as a key intermediate for pyrano[3,2-a]carbazole derivatives via copper-catalyzed reactions and thermal rearrangements . Methyl ether cleavage and regioselective functionalization (e.g., tosyl group removal using tetrabutylammonium fluoride) are critical for achieving high yields and purity .
Q. How is the structural elucidation of this compound performed?
Combined spectroscopic techniques are essential:
- 1H/13C NMR identifies substituent positions and ring systems.
- X-ray crystallography resolves stereochemistry and planar π-extended conjugation, as demonstrated for pyrano[3,2-a]carbazole derivatives .
- High-resolution mass spectrometry (HRMS) confirms molecular weights and fragmentation patterns .
Advanced Research Questions
Q. What strategies address diastereoselectivity challenges in synthesizing tetrahydropyrrolo[3,4-a]carbazole derivatives?
Diastereoselective synthesis often employs chiral auxiliaries or catalysts. For instance, reactions with N-methylmaleimide and vinylindoles in dichloromethane (DCM) yield stereochemically defined products. Cs2CO3-mediated deprotonation and bromide addition can control stereochemistry at the C3a, 10a, and 10b positions, achieving >69% diastereomeric excess .
Q. How do structural modifications influence the biological activity of this compound analogs?
- Anticancer activity : Pyrido[3,2-a]carbazole derivatives inhibit NF-κB signaling, validated via luciferase reporter assays and tumor xenograft models .
- Enzyme inhibition : Natural analogs like bismahanimbinol and bispyrayafoline exhibit α-glucosidase inhibition (IC50 < 10 µM), assessed via spectrophotometric assays .
- Electron-donating groups (e.g., methyl or terpenoid substituents) enhance bioactivity by improving solubility and target binding .
Q. What computational methods are used to analyze structure-activity relationships (SAR) in carbazole derivatives?
Q. How can biogenetic pathways inspire synthetic routes to carbazole alkaloids?
Biomimetic synthesis leverages putative biogenetic precursors (e.g., 2-hydroxy-6-methylcarbazole) to replicate natural cyclization and prenylation steps. For example, thermal rearrangement of monoterpenoid intermediates mimics enzymatic cascades observed in Murraya koenigii, yielding pyrano[3,2-a]carbazoles with >80% efficiency .
Q. What experimental approaches resolve contradictions in regioselectivity during annulation?
- Temperature control : Elevated temperatures favor pyrano[3,2-a]carbazole formation over pyrano[2,3-b]carbazole by stabilizing transition states (7.7:1 ratio achieved at 120°C) .
- Catalyst screening : Palladium/copper dual catalysts improve regioselectivity in C–N bond formation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
